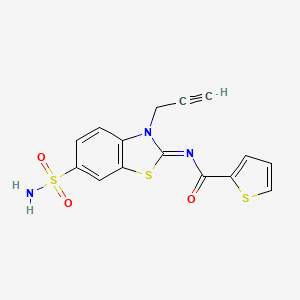
N-(3-丙-2-炔基-6-磺酰胺基-1,3-苯并噻唑-2-亚基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a thiophene ring, and a sulfamoyl group.
科学研究应用
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.
Medicine: Research has indicated its potential use in the treatment of certain diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
准备方法
The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the sulfamoyl group and the thiophene ring. The final step involves the addition of the prop-2-ynyl group to the benzothiazole ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
化学反应分析
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group or the thiophene ring is replaced by other functional groups.
Addition: The prop-2-ynyl group allows for addition reactions, such as hydrogenation or halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but they likely include the inhibition of key enzymes and signaling pathways.
相似化合物的比较
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can be compared to other similar compounds, such as:
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
These compounds share similar structural features but differ in their specific functional groups and ring systems. The uniqueness of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide lies in its combination of the benzothiazole and thiophene rings, which confer distinct chemical and biological properties.
生物活性
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety and a thiophene ring. Its synthesis typically involves the following steps:
- Preparation of the Benzothiazole Ring : The initial step involves forming the benzothiazole structure through cyclization reactions.
- Introduction of the Sulfamoyl Group : This step incorporates the sulfamoyl group, which is crucial for its biological activity.
- Formation of the Thiophene Ring : The thiophene structure is integrated into the molecule.
- Addition of the Prop-2-ynyl Group : The final step involves attaching the prop-2-ynyl group to enhance reactivity and biological activity.
The synthetic pathway often requires specific reaction conditions, including controlled temperatures and the use of organic solvents and catalysts to optimize yield and purity .
The biological activity of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide primarily revolves around its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis, leading to cell death. It has shown effectiveness against drug-resistant strains .
- Anticancer Properties : Research indicates that this compound interferes with cell division processes in cancer cells, inducing apoptosis through the inhibition of key enzymes involved in cell cycle regulation .
Antimicrobial Activity
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | High | |
| Fungi | Low |
Anticancer Activity
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide significantly inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as a novel antimicrobial agent against resistant strains. -
Case Study on Cancer Cell Lines :
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation.
属性
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYIAPCIQKBBDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














